2-Chloro-6-iodo-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
2-Chloro-6-iodo-5H-pyrrolo[3,2-d]pyrimidine is an organic compound belonging to the pyrrolopyrimidine family. This compound is characterized by the presence of chlorine and iodine atoms at the 2 and 6 positions, respectively, on the pyrrolo[3,2-d]pyrimidine scaffold. It is a white to light yellow crystalline or powdery solid and is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-iodo-5H-pyrrolo[3,2-d]pyrimidine can be achieved through various methods. One common approach involves the use of microwave-assisted reactions, which offer a robust and efficient means of preparation. For instance, the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of CuCl and 6-methylpicolinic acid as a catalytic system can yield pyrrolo[2,3-d]pyrimidines . Another method involves the use of CuI and excess K2CO3 in the reaction of 4-alkylamino-5-iodo-6-methoxy-pyrimidines with malononitrile .
Industrial Production Methods
the use of microwave-assisted synthesis and Cu-catalyzed reactions suggests that these methods could be scaled up for industrial applications, providing efficient and high-yield production routes .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-iodo-5H-pyrrolo[3,2-d]pyrimidine undergoes various types of chemical reactions, including substitution, oxidation, and reduction.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve the replacement of the chlorine or iodine atoms with other functional groups. Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidation can be achieved using reagents like NaClO2 and TEMPO, which convert the compound into its oxidized form.
Reduction Reactions: Reduction reactions typically involve the use of reducing agents such as NaBH4 or LiAlH4 to convert the compound into its reduced form.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Scientific Research Applications
2-Chloro-6-iodo-5H-pyrrolo[3,2-d]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-6-iodo-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain kinases, leading to the induction of apoptosis in cancer cells. The compound can bind to the active sites of these enzymes, blocking their activity and triggering cell death pathways . Additionally, it can upregulate pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
2-Chloro-6-iodo-5H-pyrrolo[3,2-d]pyrimidine can be compared with other similar compounds in the pyrrolopyrimidine family:
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine: This compound lacks the iodine atom at the 6 position, which may affect its reactivity and biological activity.
2-Bromo-5H-pyrrolo[3,2-d]pyrimidine: The presence of a bromine atom instead of chlorine can lead to different chemical properties and reactivity.
2-Fluoro-5H-pyrrolo[3,2-d]pyrimidine: The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C6H3ClIN3 |
---|---|
Molecular Weight |
279.46 g/mol |
IUPAC Name |
2-chloro-6-iodo-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C6H3ClIN3/c7-6-9-2-4-3(11-6)1-5(8)10-4/h1-2,10H |
InChI Key |
NSMDYDUZSPZRMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=CN=C(N=C21)Cl)I |
Origin of Product |
United States |
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